Cas no 1270461-29-4 (3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol)

3-Amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol is a fluorinated aromatic compound featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. The presence of tetrafluorophenyl enhances its electron-withdrawing properties, which can be advantageous in the design of pharmaceuticals, agrochemicals, and specialty materials. The compound’s bifunctional nature allows for selective modifications, enabling applications in cross-coupling reactions, chiral synthesis, and ligand design. Its fluorinated aromatic core contributes to improved metabolic stability and binding affinity in bioactive molecules. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs with enhanced pharmacokinetic properties.
3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol structure
1270461-29-4 structure
Product Name:3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol
CAS No:1270461-29-4
MF:C9H9F4NO
MW:223.167476415634
CID:5901543
PubChem ID:129945412
Update Time:2025-06-13

3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol
    • 1270461-29-4
    • EN300-1831188
    • Inchi: 1S/C9H9F4NO/c10-4-3-5(11)9(13)7(8(4)12)6(14)1-2-15/h3,6,15H,1-2,14H2
    • InChI Key: KSNCULADJAADKB-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1C(CCO)N)F)F)F

Computed Properties

  • Exact Mass: 223.06202656g/mol
  • Monoisotopic Mass: 223.06202656g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol

Research Briefing on 3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol (CAS: 1270461-29-4) in Chemical Biology and Pharmaceutical Applications

The compound 3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol (CAS: 1270461-29-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated β-amino alcohol derivative exhibits unique structural features that make it valuable for drug discovery and medicinal chemistry applications. Recent studies have focused on its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

Structural analysis reveals that the tetrafluorophenyl group provides enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs, while the amino alcohol moiety offers versatile synthetic handles for further derivatization. Computational modeling studies published in 2023 demonstrate that this scaffold can adopt multiple bioactive conformations, explaining its observed interactions with various biological targets.

In synthetic methodology developments, researchers have reported improved asymmetric synthesis routes for 1270461-29-4 with enantiomeric excess >99%. These advances address previous challenges in obtaining optically pure material for biological testing. The optimized procedures employ novel chiral catalysts that significantly reduce production costs while maintaining high yields, making this compound more accessible for pharmaceutical applications.

Biological evaluations have identified promising activity of 1270461-29-4 derivatives against several disease targets. Most notably, modifications at the amino and hydroxyl groups have produced compounds showing low micromolar inhibition of inflammatory enzymes in recent preclinical studies. The tetrafluorophenyl moiety appears critical for target engagement, as demonstrated by structure-activity relationship (SAR) studies published in early 2024.

Pharmacokinetic studies indicate that 3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol derivatives generally exhibit favorable ADME properties, with particular advantages in oral bioavailability compared to similar non-fluorinated compounds. Recent toxicology screening suggests an acceptable safety profile for lead compounds, though further optimization may be required to minimize potential off-target effects observed in some in vitro assays.

The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering novel derivatives and their therapeutic applications. These intellectual property developments suggest that 1270461-29-4 may serve as the foundation for new drug candidates in areas including inflammation, oncology, and infectious diseases.

Future research directions likely will focus on expanding the therapeutic applications of this scaffold through targeted modifications and combination with other pharmacophores. The unique physicochemical properties imparted by the tetrafluorophenyl group continue to make 3-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol a valuable tool for addressing challenging drug targets in medicinal chemistry programs.

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